![molecular formula C8H7ClF3N3O B1417806 8-氯-2-(三氟甲基)-3,4-二氢-1H-嘧啶[1,2-a]嘧啶-6(2H)-酮 CAS No. 1260585-12-3](/img/structure/B1417806.png)
8-氯-2-(三氟甲基)-3,4-二氢-1H-嘧啶[1,2-a]嘧啶-6(2H)-酮
描述
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is a useful research compound. Its molecular formula is C8H7ClF3N3O and its molecular weight is 253.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护和抗神经炎症剂
嘧啶衍生物因其在治疗神经退行性疾病方面的潜力而被研究。 它们表现出有希望的神经保护和抗神经炎症特性,这对管理阿尔茨海默病、帕金森病和创伤性脑损伤等疾病至关重要 . 这些化合物可以抑制人类小胶质细胞中一氧化氮和肿瘤坏死因子-α等促炎介质的产生,这些介质在神经炎症中起着重要作用 .
农业中的杀菌活性
在农业领域,嘧啶衍生物因其独特的作用方式而被认为是潜在的杀菌剂,这种作用方式不同于其他杀菌剂。 它们对各种真菌病原体表现出优异的活性,包括那些对其他治疗方法有抗药性的病原体 . 例如,某些衍生物在控制玉米锈病方面很有效,玉米锈病是对作物产量的一大威胁 .
用于癌症治疗的Raf激酶抑制
一些嘧啶衍生物用于合成杂芳烃化合物,这些化合物充当Raf激酶抑制剂 . Raf激酶是癌症治疗中的一个重要靶点,因为它在细胞分裂和分化中起着至关重要的作用。 Raf激酶抑制剂有可能通过阻止癌细胞的生长和增殖来治疗各种癌症 .
药物化学构建块
嘧啶衍生物的结构多样性使其成为药物化学中宝贵的构建块。 它们可用于创建用于药物发现的小分子聚焦库 . 这些库可以导致识别针对各种疾病的新治疗剂或前体。
有机合成中的原脱硼
嘧啶衍生物可能参与频哪醇硼酸酯的原脱硼,这是有机合成中的一个关键步骤 . 此过程对于创建复杂分子至关重要,可用于各种天然产物和药物的正式全合成 .
除草剂开发
嘧啶衍生物已用于除草剂的开发,例如氟吡酰草胺,该除草剂已在农作物中登记用于播前烧苗和播前防除 . 这些化合物可以帮助有效地控制杂草,从而确保更高的作物质量和产量 .
抗菌潜力
研究表明,某些嘧啶衍生物具有抗菌特性 . 它们可以被开发成对抗微生物感染的化合物,这在抗生素耐药性日益增加的情况下越来越重要 .
药物研究
嘧啶衍生物通常在药物研究中被探索,以了解其作为治疗剂的潜力。 它们的化学结构允许广泛的生物活性,使其成为治疗各种健康状况的候选药物 .
属性
IUPAC Name |
2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPUVAQWCTKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1417723.png)
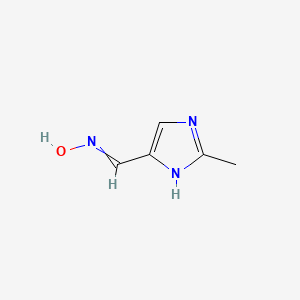

![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
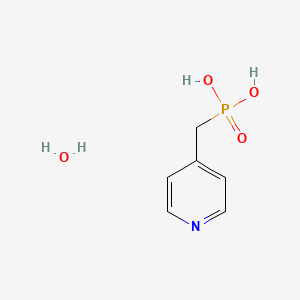
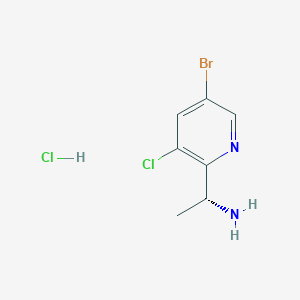
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)
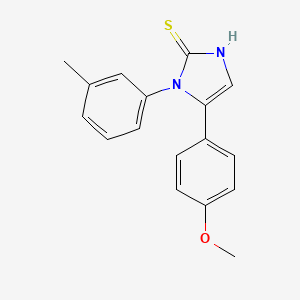
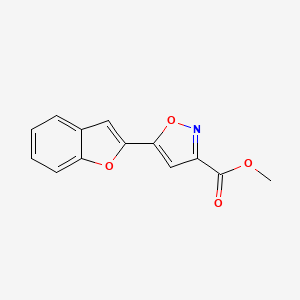
![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)
![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)
